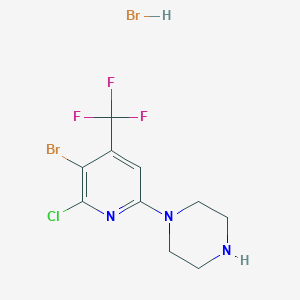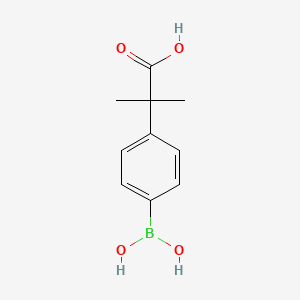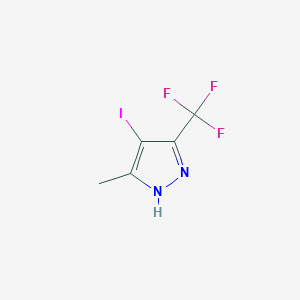
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H4F3IN2 . It is used in research and has a molecular weight of 276.00 .
Synthesis Analysis
The synthesis of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” involves a reaction with ammonium cerium (IV) nitrate and iodine in acetonitrile at 20℃ . The reaction mixture is stirred at room temperature overnight, then poured into ice water and extracted with EtOAc. The combined organic layers are washed with brine and aq.Na2S03, dried over Na2S04, and concentrated in vacuum to give the crude product .Molecular Structure Analysis
The molecular structure of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” consists of 11 heavy atoms, 5 aromatic heavy atoms, and 1 rotatable bond . The InChI Key is IRTAKXXVODBLQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.43 cm/s . It has a Log Po/w (iLOGP) of 1.35 .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
- A study by Gerus et al. (2012) outlines straightforward practical synthetic approaches to bis- and tris(trifluoromethyl)pyrazoles. The key synthetic step involves transforming the carboxylic group in the pyrazole core into a trifluoromethyl group using sulfur tetrafluoride, allowing gram-scale preparation of target products. These compounds have been characterized through crystallographic analysis, pKa value determination, and fluorescence measurements, highlighting their potential for various scientific applications, including materials science and pharmaceutical research (Gerus et al., 2012).
Reactivity and Applications in Organic Synthesis
- Research on 4H-pyrazoles as emerging scaffolds for "click" chemistry demonstrates their utility. Abularrage et al. (2020) found that late-stage fluorination provides a reliable route to fluoro-methylated pyrazoles. These compounds exhibit distinct reactivity patterns, suggesting their utility in synthetic organic chemistry and potential applications in developing new materials and pharmaceuticals (Abularrage et al., 2020).
Applications in Material Science
- A study on heteroleptic cyclometalated iridium(III) complexes by Yang et al. (2005) demonstrates the use of pyrazole derivatives to achieve highly efficient, room-temperature blue phosphorescence. The study's findings could inform the design and synthesis of new materials for optoelectronic applications, including OLEDs and other phosphorescent devices (Yang et al., 2005).
Antimicrobial and Antioxidant Activities
- Bhat et al. (2016) synthesized a new series of pyrazole derivatives showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings indicate the potential of pyrazole derivatives in developing new antimicrobial and antioxidant agents, which could have significant implications for pharmaceutical research and development (Bhat et al., 2016).
Advanced Lithium-Ion Battery Electrolytes
- Von Aspern et al. (2020) investigated a novel methylated pyrazole derivative for high-voltage application in lithium-ion batteries (LIBs). The study highlights the potential of pyrazole derivatives in enhancing the performance and stability of LIBs, offering insights into the development of more efficient and durable battery technologies (Von Aspern et al., 2020).
Safety and Hazards
The safety information for “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Propiedades
IUPAC Name |
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-2-3(9)4(11-10-2)5(6,7)8/h1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAKXXVODBLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



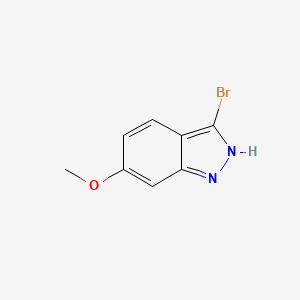


![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)
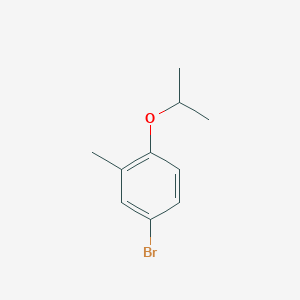
![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
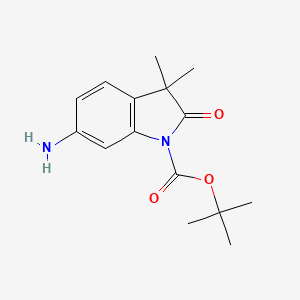

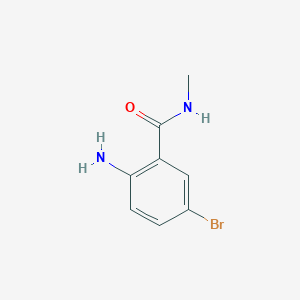
![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
